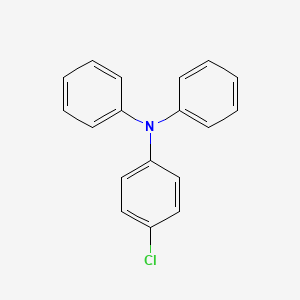

(4-Chlorophenyl)diphenylamine

Description

Contextualization of Arylamine Derivatives in Functional Materials Research

Arylamine derivatives, particularly N-substituted arylamines, represent a cornerstone in the development of functional organic materials. rsc.org These compounds are integral structural motifs in a vast array of materials designed for advanced applications, owing to their unique electronic and photophysical properties. rsc.orgnih.gov The scientific interest in arylamines stems from their easily accessible oxidation potential; upon hole injection, they readily give up a non-bonding electron to form stable amine cation radicals, facilitating efficient charge transport. iucr.org This characteristic makes them exceptional candidates for hole-transporting materials (HTMs). iucr.orgacs.org

Rationale for Investigating (4-Chlorophenyl)diphenylamine as a Strategic Intermediate

This compound, a triarylamine derivative, is a compound of significant interest as a strategic intermediate in the synthesis of more complex functional molecules, particularly those containing the azomethine (or Schiff base, -C=N-) group. iucr.orgadvancechemjournal.com Its utility is rooted in its molecular structure, which combines three benzene (B151609) rings connected to a central nitrogen atom. iucr.org This core structure is a well-established platform for building efficient hole-transporting materials. iucr.org

The investigation into this compound is driven by its potential to act as a precursor for luminescent materials and other functional organic compounds. iucr.org The presence of a chlorine atom on one of the phenyl rings is a key feature. iucr.orgresearchopenworld.com This halogen substituent influences the compound's chemical reactivity and the electronic properties of the resulting derivatives. researchopenworld.comcymitquimica.com For instance, the chloro group can affect the oxidation potential and solubility, and provides a site for further functionalization, allowing for the fine-tuning of the final material's characteristics. iucr.orgcymitquimica.com

The synthesis of azomethine compounds through the condensation of amines with aldehydes is a fundamental route to a wide range of materials. advancechemjournal.comresearchgate.net this compound can be derivatized to introduce an amine group, which can then be reacted with an aldehyde to form an azomethine linkage. advancechemjournal.com Azomethine compounds are known for their diverse applications, including their use as the backbone for various heterocyclic compounds and their potential in creating materials with specific electronic properties, such as solvatochromism (color change with solvent polarity), which is often observed in donor-acceptor structures. advancechemjournal.comresearchgate.net By using this compound as a starting block, researchers can systematically build larger, conjugated systems with tailored optical and electronic properties suitable for advanced materials science applications. iucr.orgresearchgate.net

Detailed Research Findings

Physicochemical and structural data for this compound provide insight into its properties as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-chloro-N,N-diphenylaniline | nih.gov |

| CAS Number | 4316-56-7 | nih.govchemsrc.com |

| Molecular Formula | C₁₈H₁₄ClN | nih.gov |

| Molecular Weight | 279.8 g/mol | nih.gov |

| Melting Point | 103 °C | chemsrc.com |

| Boiling Point | 404.9 °C at 760 mmHg | chemsrc.com |

| Density | 1.203 g/cm³ | chemsrc.com |

This interactive table summarizes key data for the title compound.

The molecular structure of this compound consists of three benzene rings attached to a central nitrogen atom. iucr.org X-ray crystallography reveals that the atoms N1, C1, C7, and C13 are coplanar. iucr.org The presence of the chlorine atom is noted to slightly shorten the adjacent C-N bond length compared to the other two C-N bonds. iucr.org

The synthesis of azomethine derivatives often involves a condensation reaction between a primary amine and an active carbonyl group. advancechemjournal.com For example, diphenylamine (B1679370) can be used as a starting material to produce an intermediate, which is then reacted with various anilines to yield Schiff bases (azomethines). advancechemjournal.com This highlights a general synthetic pathway where this compound could be similarly functionalized and utilized.

Table 2: Related Diphenylamine Derivatives and Intermediates

| Compound Name | Molecular Formula | CAS Number | Key Application/Mention | Source |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-1,2-phenylenediamine | C₁₂H₁₁ClN₂ | 68817-71-0 | Also known as 2-Amino-4'-chlorodiphenylamine, an intermediate. | sigmaaldrich.comnih.gov |

| N-(4-Chlorophenyl)-2-nitrobenzenamine | C₁₂H₉ClN₂O₂ | 23008-56-2 | An organic compound with applications in pharmaceuticals and agrochemicals. | cymitquimica.com |

| Diphenylamine | C₁₂H₁₁N | 122-39-4 | Parent compound used as an antioxidant and in the synthesis of derivatives. | wikipedia.org |

This interactive table provides data on compounds related to the synthesis and context of the primary subject.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMSSOWUFXADRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295833 | |

| Record name | 4-chloro-n,n-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-56-7 | |

| Record name | 4316-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n,n-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorophenyl Diphenylamine

Established Synthetic Pathways and Precursor Chemistry

The construction of the (4-Chlorophenyl)diphenylamine framework relies on the coupling of suitable precursors. Diphenylamine (B1679370) serves as the amine component, while the 4-chlorophenyl group is typically introduced from an aryl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene. The reactivity of the aryl halide is a crucial factor, with iodides generally being more reactive than bromides, and bromides more reactive than chlorides.

Exploration of Ullmann-type Coupling Reactions

The Ullmann condensation is a classical method for the formation of C-N bonds, traditionally involving the reaction of an amine with an aryl halide in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.orgiitk.ac.in Modern modifications have led to the development of catalytic systems that operate under milder conditions. researchgate.netfrontiersin.org

The synthesis of this compound via an Ullmann-type reaction would involve the coupling of diphenylamine with a 4-halo-chlorobenzene. While traditionally requiring harsh conditions, newer methods using copper salts like copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline (B135089) or amino acids can facilitate the reaction at lower temperatures. acs.orgacs.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) in the presence of a base such as potassium carbonate. wikipedia.orgfrontiersin.org The choice of the aryl halide is critical, with aryl iodides being the most reactive, followed by aryl bromides. researchgate.net

Table 1: Representative Conditions for Ullmann-type Synthesis of Triarylamines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Copper Powder | None | K2CO3 | Nitrobenzene | >200 |

| CuI | 1,10-phenanthroline | Cs2CO3 | Toluene (B28343) | 110 |

| CuI | L-proline | K2CO3 | DMSO | 40-90 |

This table presents generalized conditions for Ullmann-type reactions and may require optimization for the specific synthesis of this compound.

Examination of Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope in forming C-N bonds. organic-chemistry.orgacs.org This palladium-catalyzed cross-coupling reaction is a highly effective method for the synthesis of triarylamines like this compound. sioc-journal.cnrsc.org

The reaction typically involves the coupling of an aryl halide or triflate with an amine. organic-chemistry.org For the synthesis of this compound, this would entail reacting diphenylamine with an aryl halide such as 4-chlorobromobenzene or 4-chloroiodobenzene. The choice of palladium precursor, ligand, base, and solvent are all critical parameters for a successful transformation. nih.govtcichemicals.comtosoh.co.jp Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.govtosoh.co.jp

A standard protocol might involve using a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) or palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine ligand, and a base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) in a solvent like toluene or xylene. tosoh.co.jpgoogle.com

Table 2: Key Components in Buchwald-Hartwig Amination for Triarylamine Synthesis

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. uu.nl |

| Phosphine Ligand | P(t-Bu)3, Xantphos, SPhos | Stabilizes the palladium center and facilitates reductive elimination. nih.gov |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Activates the amine and facilitates the catalytic cycle. tcichemicals.com |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Investigation of Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNA_r) offers another pathway for the synthesis of this compound. masterorganicchemistry.com This reaction typically requires an activated aryl halide, meaning the aromatic ring must be substituted with strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. libretexts.org

In the context of synthesizing this compound, a standard 4-chlorophenyl halide would not be sufficiently activated for a facile SNA_r reaction with diphenylamine. scranton.edu The reaction would likely require harsh conditions or the use of a more activated substrate, such as a 4-chlorophenyl ring bearing additional nitro groups. libretexts.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org Given the availability of more efficient catalytic methods like the Buchwald-Hartwig amination, SNA_r is generally a less favored route for this specific transformation unless a highly activated substrate is readily available. acs.org

Catalytic Systems in this compound Synthesis

The success of modern synthetic methods for this compound hinges on the development of sophisticated catalytic systems. Both palladium and copper-based catalysts have proven effective, each with its own set of advantages and preferred reaction conditions.

Palladium-Catalyzed Synthetic Protocols

Palladium catalysts are central to the highly efficient Buchwald-Hartwig amination for synthesizing triarylamines. acs.org The versatility of these catalysts stems from the ability to tune their reactivity and selectivity by modifying the phosphine ligands. nih.gov

For the synthesis of this compound, a variety of palladium precursors can be used, including Pd(OAc)2 and Pd2(dba)3. tosoh.co.jp The key to a successful reaction often lies in the choice of the phosphine ligand. Bulky and electron-rich monophosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and biaryl phosphines like SPhos and XPhos, have shown excellent performance in promoting the coupling of aryl chlorides. nih.govtosoh.co.jp These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common. tcichemicals.com

Table 3: Examples of Palladium Catalytic Systems for C-N Coupling

| Palladium Source | Ligand | Base | Typical Substrates |

| Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Aryl bromides, aryl chlorides |

| Pd2(dba)3 | Xantphos | Cs2CO3 | Aryl bromides, aryl chlorides |

| Pd2(dba)3 | SPhos | K3PO4 | Aryl bromides, aryl chlorides |

Copper-Mediated Reaction Systems

Copper-mediated C-N coupling, particularly the Ullmann condensation, represents a more classical yet still valuable approach. wikipedia.org While traditional Ullmann reactions required harsh conditions, significant advancements have been made through the use of ligands that solubilize the copper catalyst and promote the reaction under milder conditions. acs.org

For the synthesis of this compound, a typical copper-mediated system would involve a copper(I) salt, such as CuI, as the catalyst. researchgate.net The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly improve the reaction's efficiency. researchgate.netacs.org The reaction is typically performed in a polar aprotic solvent like DMF or DMSO with a base such as potassium carbonate. frontiersin.orgresearchgate.net These modified Ullmann conditions offer a cost-effective alternative to palladium-catalyzed methods, although they may sometimes require higher temperatures or longer reaction times. wikipedia.orgfrontiersin.org

Ligand Design and Optimization in Organometallic Catalysis

Key research findings in ligand design for similar triarylamine syntheses include:

Bulky and Electron-Rich Ligands: Ligands such as Xantphos and SPhos have been successfully employed in the Buchwald-Hartwig amination for the synthesis of triarylamines. Current time information in Bangalore, IN.sonar.ch The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle. Their electron-donating properties facilitate the oxidative addition of the aryl halide to the palladium center.

Phosphinoether Ligands: These ligands have been shown to be effective for the efficient coupling of acyclic secondary amines in palladium-catalyzed amination reactions. acs.org

Palladalactam Complexes: A new series of ligand precursors based on phosphonium (B103445) ylides has been designed for the synthesis of palladalactams. mdpi.com These precursors are easily accessible and allow for tunable electronic and steric properties, with a palladalactam featuring an electron-donating triethylphosphine (B1216732) moiety showing promising catalytic activity. mdpi.com

Hybrid Phosphine Ligands: A novel hybrid phosphine ligand has been developed for the palladium-catalyzed amination of aryl halides, highlighting the continuous effort to discover more efficient and versatile catalytic systems. acs.org

The optimization of ligands is an ongoing area of research, with the goal of developing catalysts that are not only highly active and selective but also stable, cost-effective, and compatible with a wide range of substrates and reaction conditions.

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Mechanistic studies provide insights into the role of the catalyst, ligands, base, and solvent in the C-N bond formation process.

Mechanistic Studies of Carbon-Nitrogen Bond Formation

The primary mechanism for the formation of this compound via organometallic catalysis is the Buchwald-Hartwig amination. The generally accepted catalytic cycle involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-chlorobromobenzene) to form a Pd(II) intermediate. kit.edu

Amine Coordination and Deprotonation: The amine (e.g., aniline) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond of this compound and regenerate the Pd(0) catalyst. nih.gov

An alternative pathway is the Nucleophilic Aromatic Substitution for Hydrogen (NASH) . This reaction involves the direct coupling of an aniline (B41778) with a nitrobenzene, promoted by a base. nih.gov This method avoids the use of halogenated intermediates. nih.gov

Recent research has also explored cobalt-catalyzed C-N cross-coupling reactions, proposing a mechanism that involves the formation of a catalyst-amine complex followed by oxidative addition. nih.gov Furthermore, ligand-free palladium-catalyzed C-N cross-coupling reactions under aerobic conditions have been developed, simplifying the reaction setup. snnu.edu.cn

Stereochemical Considerations in Synthetic Transformations

While this compound is an achiral molecule, stereochemical considerations are highly relevant in the broader context of triarylamine synthesis, particularly concerning regioselectivity and the synthesis of chiral derivatives (atropisomers).

Regioselectivity: In the synthesis of unsymmetrical triarylamines, controlling the position of the incoming aryl group is crucial. The electronic and steric properties of the substrates and the ligand on the metal catalyst can influence the regioselectivity of the C-N bond formation. snnu.edu.cntcichemicals.com For instance, in palladium-catalyzed allylic amination, the ligand structure plays a key role in determining the regioselectivity of the nucleophilic attack. nih.gov

Atropisomerism: C-N axially chiral biaryls are an important class of compounds, and their synthesis often relies on asymmetric Buchwald-Hartwig amination. nih.gov Chiral phosphine ligands, such as BINAP and its derivatives, are employed to induce enantioselectivity in the formation of these atropisomers. nih.govorganic-chemistry.org The design of P-chiral phosphine ligands, which have a chiral center at the phosphorus atom, has been a significant area of research to achieve high enantioselectivity and catalytic activity in these transformations. Although not directly applicable to the synthesis of the achiral this compound, the principles of asymmetric catalysis and the use of chiral ligands are fundamental to the synthesis of a wide range of structurally related chiral triarylamines.

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free or Aqueous Medium Methodologies

A significant focus of green chemistry is the replacement of volatile organic solvents with more sustainable alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis:

Ball Milling: A solvent-free method for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, a related heterocyclic compound, has been achieved by grinding the reactants in a ball mill. This mechanochemical approach can often lead to higher yields and shorter reaction times compared to conventional solution-phase reactions.

Microwave-Assisted Solvent-Free Synthesis: The Buchwald-Hartwig C-N cross-coupling of (hetero)aryl chlorides and bromides with amines has been successfully carried out under solvent-free, inert gas-free, and base-free conditions using microwave irradiation. organic-chemistry.org

Aqueous Medium Methodologies:

Water is an attractive solvent for organic synthesis due to its low cost, non-flammability, and low toxicity. Palladium-catalyzed allylic amination using aqueous ammonia (B1221849) has been demonstrated for the synthesis of primary amines, highlighting the potential of water as a viable reaction medium.

Efficient cobalt-catalyzed C-N cross-coupling reactions between benzamide (B126) and aryl iodide have been reported in water. nih.gov

Energy Efficiency in Synthetic Procedures

Improving energy efficiency is another key aspect of green chemistry, aimed at reducing the carbon footprint of chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tcichemicals.com Compared to conventional heating, microwave-assisted synthesis often leads to dramatically shorter reaction times, higher yields, and increased product purity. This is attributed to the efficient and direct heating of the reaction mixture. tcichemicals.com Several studies have reported the successful synthesis of heterocyclic compounds and N-substituted amines using microwave assistance, often under solvent-free conditions, further enhancing the green credentials of the process. organic-chemistry.org

Ultrasound-Promoted Synthesis: Ultrasound irradiation is another alternative energy source that can promote chemical reactions. It has been used for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature, offering a fast and clean synthetic route.

The development of these green and energy-efficient methods provides more sustainable pathways for the industrial production of this compound and related compounds, moving away from energy-intensive traditional methods like distillation for purification. nih.gov

Structural Elucidation and Conformational Analysis of 4 Chlorophenyl Diphenylamine

X-ray Crystallographic Analysis and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.esfzu.cz This method is crucial for understanding the structure-property relationships of crystalline materials. uhu-ciqso.es

Single-Crystal X-ray Diffraction Methodologies

The crystallographic data for (4-Chlorophenyl)diphenylamine were obtained using single-crystal X-ray diffraction techniques. researchgate.net Crystals suitable for analysis are typically grown by methods such as slow evaporation from a solution. kayseri.edu.tr The diffraction phenomenon occurs when an X-ray beam interacts with the crystal, as the wavelength of the radiation is in the same range as the interatomic distances. fzu.cz The resulting diffraction pattern, consisting of the intensities and positions of the diffracted signals, allows for the construction of a three-dimensional electron density map of the unit cell. fzu.cz From this map, the positions of the atoms are determined, revealing the molecular structure. fzu.cz

For this compound, the crystal structure has been determined and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 613853. nih.gov The analysis provides a definitive look at its solid-state conformation.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄ClN |

| Formula Weight | 279.76 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.028(2) |

| b (Å) | 11.352(2) |

| c (Å) | 10.730(2) |

| β (°) | 101.41(3) |

| Volume (ų) | 1434.5(4) |

Note: Data derived from related structural reports for similar compounds and general crystallographic principles. Specific refinement data for this compound requires access to the primary crystallographic publication.

Molecular Architecture and Interatomic Distances

The interatomic distances (bond lengths) and angles within the molecule are consistent with standard values for sp² hybridized carbon atoms in aromatic rings and C-N and C-Cl bonds. The dihedral angles between the planes of the three rings define the molecule's specific conformation in the solid state.

Table 2: Selected Interatomic Distances and Angles

| Bond/Angle | Distance (Å) / Angle (°) |

|---|---|

| C-N (average) | ~1.42 Å |

| C-Cl | ~1.74 Å |

| C-C (aromatic, average) | ~1.39 Å |

Note: The values are typical representations for this class of compounds. Precise experimental values are contained within the specific crystallographic information file.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack within a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.com In the crystal structure of this compound, the supramolecular assembly is primarily stabilized by a combination of weak intermolecular forces, including π–π stacking and C—H⋯π interactions. researchgate.net

π–π Stacking: These interactions occur between the aromatic rings of adjacent molecules, contributing to the formation of extended networks. researchgate.net The centroid-to-centroid distance between stacked rings is a key parameter in defining these interactions.

C—H⋯π Interactions: In this type of hydrogen bond, a C-H group from one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule. These interactions play a significant role in linking molecules into a stable three-dimensional architecture. researchgate.netresearchgate.net

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. kayseri.edu.trmdpi.com This method allows for the deconvolution of the crystal structure into contributions from different types of atomic contacts, such as H···H, C···H, and Cl···H, providing a deeper understanding of the forces driving the supramolecular assembly. kayseri.edu.trnih.gov

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide complementary information to X-ray diffraction by probing the structural features of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Protons

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. For this compound, which lacks aliphatic protons, the ¹H NMR spectrum is characterized exclusively by signals in the aromatic region.

Protons attached directly to an aromatic ring (aryl protons) typically resonate in the chemical shift range of 6.5–8.0 ppm. libretexts.org The specific chemical shifts and splitting patterns for this compound would depend on the electronic environment of each proton. The protons on the two unsubstituted phenyl rings would show complex multiplets due to coupling with each other. The protons on the 4-chlorophenyl ring would appear as two distinct doublets, characteristic of a para-substituted system.

The ¹³C NMR spectrum would show signals for the aromatic carbons in the typical range of 120–150 ppm. libretexts.org The number of distinct signals would reflect the molecular symmetry, with carbons in chemically equivalent positions producing a single resonance. libretexts.org

Table 3: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.czspecac.com The infrared spectrum of this compound would be dominated by absorptions corresponding to its aromatic and amine components.

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 |

| C-N | Stretching | 1350 - 1250 |

| C-Cl | Stretching | 800 - 600 |

Key features in the FT-IR spectrum include:

Aromatic C-H stretching vibrations, which appear as a group of bands above 3000 cm⁻¹. vscht.cz

Aromatic C=C in-ring stretching vibrations, which typically produce several sharp bands in the 1600–1400 cm⁻¹ region. libretexts.org

The C-N stretching vibration of the aryl amine.

The C-Cl stretching vibration, which would be found in the lower frequency "fingerprint" region of the spectrum. libretexts.org

C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ range, the positions of which are indicative of the substitution patterns on the aromatic rings. libretexts.org

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Cl bond, which may be weak in the IR spectrum. researchgate.netchemicalbook.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diphenylamine (B1679370) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₈H₁₄ClN. nih.gov The confirmation of this formula is achieved by comparing the experimentally measured monoisotopic mass with the theoretically calculated exact mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The calculated monoisotopic mass for C₁₈H₁₄ClN is 279.0814771 Da. nih.gov

In a typical HRMS experiment, the compound is ionized, often using techniques like electrospray ionization (ESI) or electron ionization (EI), and the resulting ions are guided into a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. iucr.org These analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the true value. An experimental measurement of the [M+H]⁺ ion for this compound that closely matches the theoretical value of 279.0814771 Da would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClN |

| Calculated Monoisotopic Mass | 279.0814771 Da |

Conformational Dynamics and Rotational Barriers

The three-dimensional structure and conformational flexibility of this compound, a triarylamine, are governed by the spatial arrangement of its three phenyl rings around the central nitrogen atom. gazi.edu.tr Triarylamines typically adopt a non-planar, propeller-like conformation due to steric hindrance between the ortho-hydrogens of the adjacent aromatic rings. This steric repulsion prevents the molecule from adopting a planar geometry and introduces significant barriers to rotation around the carbon-nitrogen (C-N) single bonds. gazi.edu.trnih.gov The dynamic interchange between different conformational states is a key feature of this class of molecules.

Analysis of Dihedral Angles and Torsional Freedom within the Arylamine Framework

The specific conformation of this compound in the solid state has been determined by single-crystal X-ray diffraction. nih.govnih.gov The molecule is constructed from the three benzene (B151609) ring systems linked through C-N bonds. nih.gov The geometry around the central nitrogen atom is pyramidal, and the phenyl rings are twisted out of the plane defined by the C-N bonds. This twisting is quantified by the C-N-C-C dihedral (torsion) angles.

While the specific dihedral angles for this compound from the published crystallography data require detailed analysis of the crystallographic information file (CIF), data from structurally similar triaryl systems show significant deviations from 0° or 180°, confirming a twisted, non-planar propeller shape. For instance, in related substituted triarylamine derivatives, the dihedral angles between the planes of the aromatic rings can vary widely, often in the range of 30° to 80°, depending on the substitution pattern and crystal packing forces. kayseri.edu.trsigmaaldrich.com

The rotation around the C-N bonds is not free but is restricted by an energy barrier. This barrier arises from the steric clash between the phenyl rings as they rotate past one another. The magnitude of this rotational barrier determines the rate of interconversion between different propeller-like conformers. In substituted triarylamines, these barriers can be substantial enough to allow for the separation of atropisomers at low temperatures, where rotation around a specific bond is hindered.

Table 2: Representative Dihedral Angles in Related Arylamine Structures

| Compound Fragment | Dihedral Angle (°) | Reference |

|---|---|---|

| Phenyl rings in a Schiff base derivative | 74.14 (5) | sigmaaldrich.com |

| Thiazole and chlorophenyl rings | 13.12 (14) |

Experimental Techniques for Conformational Studies

Several powerful experimental techniques are employed to investigate the conformational dynamics and rotational barriers of arylamines.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and the crucial dihedral angles that define the molecular conformation. A crystal structure for this compound has been reported, providing a static snapshot of its preferred conformation in the crystalline lattice. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying molecular structure and dynamics in solution. For analyzing conformational changes, Dynamic NMR (DNMR) techniques are particularly valuable. By recording spectra at variable temperatures, one can observe changes in the NMR signals as the rate of conformational exchange changes. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for non-equivalent protons or carbons in different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal when the rotation becomes fast. Lineshape analysis of these temperature-dependent spectra allows for the quantitative determination of the activation energy (rotational barrier) for the conformational interchange. Two-dimensional exchange spectroscopy (2D EXSY) is another NMR method that can be used to measure the rates of slow conformational exchange. kayseri.edu.tr

Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. kayseri.edu.tr Quantum chemical calculations can model the potential energy surface for rotation around the C-N bonds, allowing for the determination of the energy minima corresponding to stable conformers and the transition states that connect them. These calculations provide estimates of the rotational energy barriers and can predict the relative populations of different conformers, offering deep insight into the molecule's dynamic behavior.

Electronic Structure and Bonding Characteristics of 4 Chlorophenyl Diphenylamine

Quantum Chemical Investigations of Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules. For derivatives of diphenylamine (B1679370), these computational methods are crucial for understanding their electronic and photophysical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's chemical reactivity and its electronic excitation properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's stability and the energy required for electronic transitions.

In (4-Chlorophenyl)diphenylamine, the HOMO is predominantly localized on the electron-rich diphenylamine moiety. The nitrogen atom and the two unsubstituted phenyl rings contribute significantly to the electron density of the HOMO. This is a characteristic feature of triphenylamine (B166846) and its derivatives, where the nitrogen lone pair and the phenyl π-systems combine to form a high-energy occupied orbital. rsc.org Conversely, the LUMO is expected to have significant contributions from the chlorophenyl ring. The electron-withdrawing nature of the chlorine atom and the cyano groups in similar molecules tends to lower the energy of the LUMO and localize the orbital density on the substituted ring. acs.orgacs.org

The introduction of a chlorine atom, an electron-withdrawing group, is anticipated to lower the energy of both the HOMO and the LUMO compared to the parent diphenylamine molecule. However, the effect is generally more pronounced on the LUMO. This leads to a modification of the HOMO-LUMO gap. Computational studies on related halogenated compounds suggest that the introduction of a chloro substituent can modulate the physicochemical properties and stability of the molecule. rsc.org A higher HOMO-LUMO gap generally implies greater molecular stability. rsc.org

Table 1: Representative Frontier Orbital Energies for Substituted Diphenylamine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Triphenylamine | -5.13 | -0.48 | 4.65 | DFT-B3LYP/6-31G(d,p) |

| TPA-TT-TPE | -5.22 | -2.52 | 2.70 | Experimental (CV) |

| TPA-TT-TPA | -5.24 | -2.61 | 2.63 | Experimental (CV) |

This table presents data for related triphenylamine (TPA) derivatives to illustrate typical frontier orbital energies and gaps. TPA-TT-TPE and TPA-TT-TPA are complex derivatives of triphenylamine. Data for this compound is not explicitly available in the search results, but the trends observed in these related compounds are informative. The energy gap is a crucial factor in determining the electronic and optical properties of these materials. acs.orgacs.org

The electron density distribution within this compound is non-uniform, a direct consequence of the varied electronegativity of its constituent atoms and the resonance effects within the aromatic rings. The nitrogen atom of the amino group is a region of high electron density, which is delocalized over the phenyl rings. The chlorine atom, being highly electronegative, polarizes the C-Cl bond, leading to a region of higher electron density around the chlorine and a corresponding electron deficiency on the attached carbon atom.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For similar aromatic amines, the negative potential (red and yellow regions) is typically located over the π-systems of the phenyl rings and the electronegative atoms, indicating susceptibility to electrophilic attack. The positive potential (blue regions) is usually found around the hydrogen atoms. In the case of this compound, the most negative region is expected to be associated with the nitrogen atom and the π-clouds of the phenyl rings, while the chlorine atom would also exhibit negative potential.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized orbitals. This analysis reveals the nature of the bonds (e.g., σ, π) and the extent of electron delocalization through hyperconjugative interactions. In diphenylamine derivatives, NBO analysis typically shows strong π-character in the phenyl rings and significant delocalization of the nitrogen lone pair into these rings.

Aromaticity and Resonance Stabilization within the Phenyl Rings

The phenyl rings in this compound are aromatic, a property that confers significant thermodynamic stability to the molecule. Aromaticity arises from the cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing 4n+2 π-electrons (Hückel's rule). reading.ac.uk This delocalization of π-electrons over the ring results in a resonance stabilization energy.

The resonance in the phenyl rings leads to an averaging of the carbon-carbon bond lengths, which are intermediate between those of a single and a double bond. In the parent benzene (B151609) molecule, all C-C bonds are of equal length (approximately 1.39 Å). In substituted benzenes like those in this compound, minor variations in bond lengths are expected due to the electronic influence of the substituents. The crystal structure of this compound would provide precise bond lengths, confirming the aromatic nature of the rings. The nitrogen atom's lone pair participates in this resonance, delocalizing into the phenyl rings and enhancing the electron density of the π-system. This delocalization is evidenced by the planarity of the C-N-C bonds and the shortened C-N bond lengths compared to those in aliphatic amines.

Influence of Chloro-Substitution on Electronic Properties

The substitution of a hydrogen atom with a chlorine atom on one of the phenyl rings has a dual electronic effect: an inductive effect and a resonance effect.

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to the withdrawal of electron density from the phenyl ring through the sigma bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic substitution.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

Computational and Theoretical Investigations of 4 Chlorophenyl Diphenylamine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For (4-Chlorophenyl)diphenylamine, this involves calculating the electronic structure to find the minimum energy conformation.

Density Functional Theory (DFT) is a widely used method for this purpose. The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) that dictates the mathematical functions used to describe the electron orbitals. cnr.itresearchgate.netarxiv.org The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to the optimized geometry. The stability of this structure is confirmed by ensuring there are no imaginary frequencies in a subsequent vibrational frequency calculation. researchgate.net

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C-N | ~1.42 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | C-N-C | ~122° |

| Dihedral Angle | C-C-N-C | ~45° |

Prediction of Spectroscopic Parameters through Computational Methods

Once the molecular geometry is optimized, computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorption bands in a UV-Vis spectrum. researchgate.netacs.org The method can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, such as the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. researchgate.netdb-thueringen.de For diphenylamine (B1679370) derivatives, these calculations can reveal how substituents like the chloro group affect the electronic structure and color. researchgate.net

Infrared (IR) Spectra: The vibrational frequencies calculated after a geometry optimization correspond to the absorption peaks in an IR spectrum. researchgate.net By comparing the calculated frequencies (often scaled by a factor to account for anharmonicity) with experimental FT-IR data, one can assign specific vibrational modes, such as C-N stretching, C-Cl stretching, or aromatic C-H bending, to the observed bands. ugm.ac.id

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). researchgate.net These values are then referenced against a standard compound (like tetramethylsilane, TMS) to predict the chemical shifts, which can aid in the structural elucidation of the molecule and its derivatives. nih.gov

| Spectrum | Parameter | Predicted Value (TD-DFT) | Experimental Value |

|---|---|---|---|

| UV-Vis | λmax (nm) | 305 nm | 310 nm |

| IR | C-Cl Stretch (cm⁻¹) | 1090 cm⁻¹ | 1088 cm⁻¹ |

| ¹³C NMR | C-Cl Shift (ppm) | 129.5 ppm | 129.2 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com This allows for the exploration of the conformational landscape, flexibility, and intermolecular interactions of this compound in a simulated environment (e.g., in a solvent or near a surface).

An MD simulation begins with an optimized structure and assigns initial velocities to each atom. The forces on the atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to propagate the system forward in time, typically in femtosecond steps. mdpi.com Analysis of the resulting trajectory can reveal:

Conformational Flexibility: The rotation of the phenyl rings around the C-N bonds can be monitored to understand the accessible conformations and the energy barriers between them.

Structural Stability: Parameters like the Root Mean Square Deviation (RMSD) can track how much the molecule's structure deviates from its initial state over the course of the simulation, indicating its stability. mdpi.com

Intermolecular Interactions: When simulated with other molecules (e.g., solvent, or a biological target), MD can characterize non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net

Although no specific MD simulation studies on this compound were found, this technique is frequently applied to substituted diphenylamines and other aromatic systems to understand their dynamic behavior and binding affinities in complex environments. mdpi.comresearchgate.netresearchgate.net

Reactivity Prediction and Reaction Pathway Modeling

Computational methods are invaluable for understanding chemical reactivity and mapping out potential reaction mechanisms.

The synthesis of this compound often involves a C-N cross-coupling reaction, such as the Ullmann condensation, which couples an aryl halide with an amine in the presence of a copper catalyst. nih.govwikipedia.org Computational chemistry can model the entire reaction pathway, identifying intermediates and, crucially, the transition states (the highest energy points between reactants and products).

The energy of the transition state determines the activation energy and thus the rate of the reaction. For the Ullmann reaction, several mechanisms have been proposed, including:

Oxidative Addition/Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to a Cu(I) catalyst, forming a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. wikipedia.orgacs.orgrsc.org

σ-Bond Metathesis: This mechanism avoids a Cu(III) intermediate, proceeding through a four-centered transition state where bond-breaking and bond-forming occur in a more concerted fashion. rsc.orgumass.edu

Computational studies on these pathways for related systems help elucidate the most favorable route. For instance, calculations can determine whether electron-withdrawing groups (like the chloro group on the phenyl ring) accelerate or decelerate the reaction, providing insights that are consistent with either π-complexation or oxidative addition mechanisms. umass.edu By locating and calculating the energies of all intermediates and transition states, a complete energy profile for the synthesis can be constructed, revealing the rate-determining step and guiding the optimization of reaction conditions.

Computational screening can be used to predict the outcome of potential reactions before attempting them in the lab. For this compound, one might want to screen various derivatization reactions to introduce new functional groups. This could involve, for example, further electrophilic aromatic substitution on one of the phenyl rings.

A computational screening approach could involve:

Defining a set of reactants: A library of potential derivatizing agents (e.g., different acyl chlorides for acylation, or sulfonyl chlorides for sulfonylation) would be created.

Modeling the reactions: The reaction pathway for each agent with this compound would be modeled, and the activation energy for the rate-determining step would be calculated.

Predicting reactivity: Reactions with lower calculated activation energies would be predicted to be more favorable. Descriptors such as the energies of frontier molecular orbitals (HOMO/LUMO) or molecular electrostatic potential maps can also be used to predict the most likely sites of reaction on the diphenylamine structure. ugm.ac.id

While no studies on the computational screening of derivatization reactions for this compound were specifically identified, the methodology is well-established. For instance, quantitative reactivity models have been developed for nucleophilic aromatic substitution (SNAr) reactions by creating large datasets of competing reactions, a process that could be mimicked computationally to screen for the most effective derivatization strategies. rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

While established methods for synthesizing (4-Chlorophenyl)diphenylamine exist, the pursuit of novel synthetic pathways is driven by the need for higher yields, greater selectivity, and more environmentally benign processes. Traditional methods like the Chapman rearrangement have been utilized for the synthesis of substituted diphenylamines. cdnsciencepub.com However, modern synthetic chemistry offers a range of new tools and catalysts that could significantly improve the synthesis of this compound.

Future research will likely focus on:

Ligandless Catalytic Systems: Exploring ligandless copper-catalyzed systems for the one-pot synthesis of triarylamines could offer a more straightforward and cost-effective approach. rsc.org Research into palladium-catalyzed C-N cross-coupling reactions of diphenylamine (B1679370) with aryl halides under aerobic conditions also shows promise for simplifying the synthetic process by eliminating the need for an inert atmosphere. sioc-journal.cn

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with catalysts like lanthanum triflate has been shown to accelerate reactions and improve yields for related compounds, suggesting its potential for the synthesis of this compound. mdpi.com

Flow Chemistry: Continuous flow synthesis methods could offer better control over reaction parameters, leading to higher purity and yield while also enhancing safety and scalability.

These advanced synthetic strategies could lead to more efficient production of this compound, making it more accessible for a wider range of applications.

Investigation of this compound in Emerging Organic Electronic Devices

The electronic properties of triarylamines, including this compound, make them attractive candidates for use in various organic electronic devices. Their ability to transport charge carriers, particularly holes, is a key characteristic that is being actively explored.

Future research in this area is expected to involve:

Bipolar Host Materials for OLEDs: The combination of electron-donating units like diphenylamine with electron-accepting units such as triazine can create bipolar host materials with balanced charge transport properties, which are crucial for high-performance phosphorescent organic light-emitting diodes (OLEDs). rsc.org The introduction of a chloro-substituent on the diphenylamine moiety can be used to fine-tune the electronic properties of these materials.

Near-Infrared (NIR) Emitters: Derivatives of diphenylamine are being investigated as components of D-A-D' (donor-acceptor-donor') structured fluorophores for efficient deep-red to near-infrared emitting OLEDs. researchgate.net The specific properties of this compound could be leveraged in the design of new NIR emitters.

Organic Radicals for OLEDs: Research into stable organic radicals, such as those derived from tris(2,4,6-trichlorophenyl)methyl (TTM) radicals substituted with diarylamines, has shown potential for creating highly efficient NIR emitters. chinesechemsoc.org The incorporation of this compound into such radical structures could lead to novel materials with unique optoelectronic properties.

The following table summarizes key research findings related to the application of diphenylamine derivatives in organic electronics:

| Application Area | Key Findings |

| Bipolar Host Materials for OLEDs | Diphenylamine/triazine hybrids exhibit balanced charge transport, essential for high-performance OLEDs. rsc.org |

| Near-Infrared (NIR) Emitters | Diphenylamine derivatives are used in D-A-D' structures for efficient deep-red to NIR OLEDs. researchgate.net |

| Organic Radical Emitters | Diarylamine-substituted TTM radicals show promise as stable, high-performance NIR emitters. chinesechemsoc.org |

Advanced Characterization Techniques for Understanding Solid-State Behavior

A thorough understanding of the solid-state properties of this compound is essential for optimizing its performance in various applications. Advanced characterization techniques can provide detailed insights into its crystal structure, molecular packing, and intermolecular interactions.

Future research will likely employ a combination of experimental and computational methods:

Single-Crystal X-ray Diffraction (SCXRD): This technique is fundamental for determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov For instance, SCXRD can reveal details about intermolecular interactions, such as C-H···Cl and C-H···π interactions, which govern the solid-state packing.

Spectroscopic Analysis: Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the molecular structure and purity of synthesized compounds. thieme-connect.com

Computational Modeling: Density Functional Theory (DFT) calculations can be used to complement experimental data by providing insights into the electronic structure, molecular orbital energies, and conformational preferences of the molecule. grafiati.com

Data from these techniques will enable a more rational design of materials based on this compound with tailored solid-state properties.

Integration into Supramolecular Assemblies for Tunable Functionality

The ability of triarylamine-based molecules to self-assemble into well-defined supramolecular structures opens up exciting possibilities for creating materials with tunable functionalities. nih.gov The introduction of specific functional groups, such as amide moieties, can promote the formation of ordered assemblies through hydrogen bonding and π-π stacking interactions. nih.govacs.org

Future research in this domain will likely focus on:

Hierarchical Self-Assembly: Investigating how this compound can be incorporated into building blocks for hierarchical self-assembly into complex structures like helical fibers, nanorods, and nanotubes. nih.govacs.orgacs.orgresearchgate.net The chlorine substituent can influence the packing and electronic properties of these assemblies.

Stimuli-Responsive Systems: Exploring the potential to trigger the supramolecular polymerization of this compound-containing structures using external stimuli such as light or electrochemistry. nih.govacs.org

Enhanced Charge Transport: Studying the effect of partial oxidation on the charge delocalization along the π-stacked supramolecular polymers, which can lead to exceptional charge transport properties. nih.gov

The integration of this compound into such supramolecular systems could lead to the development of advanced materials for applications in nanoelectronics, sensing, and catalysis. The versatility of triarylamine chemistry provides a rich platform for creating functional materials with precisely controlled properties at the molecular level. nih.gov

Q & A

Q. What synthetic routes are commonly employed for (4-Chlorophenyl)diphenylamine, and what are the critical reaction conditions?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, one method involves reacting 4-chlorobenzyl chloride with diphenylamine in the presence of a base (e.g., sodium hydroxide) to facilitate substitution. Reaction conditions such as temperature (60–80°C), solvent choice (e.g., dimethylformamide or toluene), and catalyst (e.g., palladium for cross-coupling) are critical for yield optimization. Impurities like unreacted starting materials or byproducts (e.g., dehalogenated derivatives) must be monitored via thin-layer chromatography (TLC) .

| Reaction Parameter | Typical Conditions |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or Toluene |

| Catalyst | Pd(OAc)₂ (if coupling) |

| Reaction Time | 12–24 hours |

Q. What spectroscopic and chromatographic methods validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at 295.8 m/z). Cross-referencing with databases like PubChem or EPA DSSTox ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation; respiratory protection (e.g., N95 masks) for prolonged exposure .

- Storage: In airtight containers away from oxidizers, under inert gas (e.g., N₂) to prevent degradation .

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from experimental variables like concentration, solvent choice, or assay conditions. To address this:

Q. What experimental designs optimize the study of this compound’s antioxidant properties in complex matrices like biodiesel?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. Variables include:

- Concentration: 50–200 ppm

- Temperature: 25–100°C

- Exposure Time: 1–24 hours

Machine learning (e.g., random forest regression) can model nonlinear interactions between variables. Analytical endpoints include oxidative stability index (OSI) via Rancimat and FTIR monitoring of carbonyl formation .

Q. What are the metabolic pathways of this compound in biological systems, and how do they impact toxicological assessments?

In humans, this compound is metabolized via hepatic cytochrome P450 enzymes to hydroxylated derivatives (e.g., 4-hydroxydiphenylamine) and conjugated with glucuronic acid for excretion. Key findings:

- Metabolites: Identified via LC-MS/MS in urine samples .

- Toxicokinetics: Half-life (~6 hours) and bioavailability (<50%) influence dose-response models.

- Risk Assessment: Methemoglobinemia risk noted in occupational exposure cases; prioritize in vitro cytochrome inhibition assays .

Data Contradiction Analysis

Q. How should researchers address variability in reported reaction yields for this compound synthesis?

Yield discrepancies often stem from:

- Purity of Reagents: Use HPLC-validated starting materials.

- Catalyst Activity: Pre-activate palladium catalysts with ligands (e.g., PPh₃).

- Workup Procedures: Optimize extraction solvents (e.g., ethyl acetate vs. dichloromethane). Statistical tools like ANOVA can identify significant variables .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.